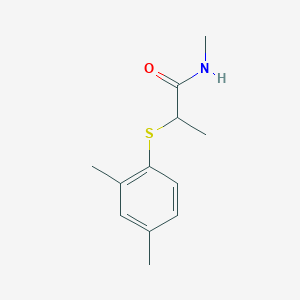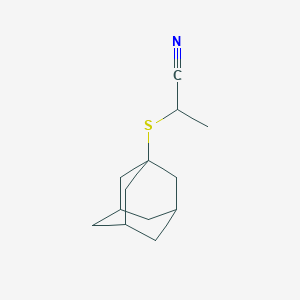
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that have stimulant properties and are often used recreationally. MDBP is a relatively new compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one works by binding to and activating the dopamine and norepinephrine transporters in the brain. This leads to an increase in the release of these neurotransmitters, which can result in feelings of euphoria, increased energy, and improved cognitive function. 3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one has also been shown to inhibit the reuptake of serotonin, another neurotransmitter that is involved in mood regulation.
Biochemical and Physiological Effects
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, as well as cause vasoconstriction. It can also cause hyperthermia, dehydration, and electrolyte imbalances. These effects can be dangerous, particularly when the drug is used in high doses or in combination with other substances.
実験室実験の利点と制限
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one has a number of advantages for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects on the body. It is also a potent stimulant, which makes it useful for studying the effects of stimulants on the central nervous system. However, there are also limitations to its use. It can be difficult to obtain and is not widely available. It is also a controlled substance in many countries, which can make it difficult to obtain approval for research.
将来の方向性
There are many potential future directions for research on 3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for depression and other mood disorders. It may also have applications in the treatment of ADHD and other cognitive disorders. Further research is needed to fully understand the effects of the drug on the body and to determine its safety and efficacy for use in humans. Additionally, research is needed to develop new synthesis methods for the compound and to improve its availability for use in research.
合成法
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the use of reductive amination, Grignard reagents, and palladium-catalyzed coupling reactions. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine and a reducing agent. The resulting product is then treated with a Grignard reagent to form 3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one.
科学的研究の応用
3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. 3-(1,3-Benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one has also been studied for its potential as a treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-3-2-8-17(10-12)16(18)7-5-13-4-6-14-15(9-13)20-11-19-14/h4,6,9,12H,2-3,5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZMXDQVSANBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

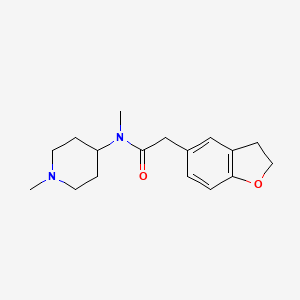
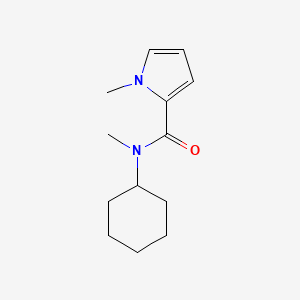
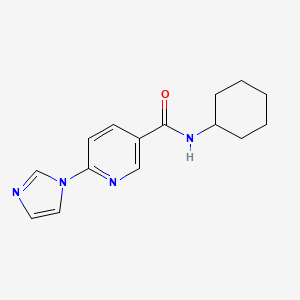
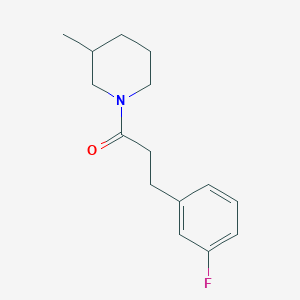
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)

